molecular formula C17H35NO5Si B8264637 TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE

TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE

Cat. No.: B8264637
M. Wt: 361.5 g/mol
InChI Key: AALPQCPYMUFNDK-HZSPNIEDSA-N
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Description

tert-Butyl N-[(3R,5S,6R)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-5-hydroxyoxan-3-yl]carbamate is a complex organic compound that features a tert-butyl carbamate group and a tert-butyldimethylsilyl-protected hydroxyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE typically involves multiple steps:

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Formation of Carbamate: The protected hydroxyl compound is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine to form the carbamate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under acidic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acidic conditions using reagents like TFA (trifluoroacetic acid) are employed to remove the TBDMS group.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of deprotected hydroxyl compounds.

Scientific Research Applications

Chemistry

    Protecting Group: The tert-butyldimethylsilyl group is used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.

    Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Bioconjugation: It is employed in the modification of biomolecules for research purposes.

Industry

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of TERT-BUTYL ((3R,5S,6R)-6-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)-5-HYDROXYTETRAHYDRO-2H-PYRAN-3-YL)CARBAMATE depends on its application. In drug development, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The tert-butyldimethylsilyl group provides stability and protection during chemical reactions, ensuring the integrity of the molecule until the desired reaction step.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar protective properties.

    tert-Butyldimethylsilyl chloride: Used for protecting hydroxyl groups.

    tert-Butyl chloroformate: Used for forming carbamates.

Uniqueness

tert-Butyl N-[(3R,5S,6R)-6-{[(tert-butyldimethylsilyl)oxy]methyl}-5-hydroxyoxan-3-yl]carbamate is unique due to its combination of a carbamate group and a silyl-protected hydroxyl group, making it highly versatile in synthetic chemistry. Its stability and reactivity under specific conditions make it a valuable intermediate in complex organic syntheses.

Properties

IUPAC Name

tert-butyl N-[(3R,5S,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-hydroxyoxan-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO5Si/c1-16(2,3)23-15(20)18-12-9-13(19)14(21-10-12)11-22-24(7,8)17(4,5)6/h12-14,19H,9-11H2,1-8H3,(H,18,20)/t12-,13+,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALPQCPYMUFNDK-HZSPNIEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(OC1)CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H](OC1)CO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO5Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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